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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

Get Quote

Scaffold Versatility in Medicinal Chemistry & Kinase
Inhibitor Design
Executive Summary: The "Hinge-Binding" Anchor
(4-Amino-phenyl)-urea (CAS: 1008-02-2), also known as p-ureidoaniline, represents a critical

pharmacophore in modern drug discovery. While simple in structure, this moiety serves as the

foundational anchor for the "diarylurea" class of kinase inhibitors—a lineage of therapeutics

including Sorafenib, Regorafenib, and Lenvatinib that revolutionized oncology.

Its utility stems from its dual functionality: the urea motif acts as a rigid, bidentate hydrogen

bond donor/acceptor capable of engaging the "gatekeeper" residues in the ATP-binding pocket

of protein kinases, while the para-amino group provides a versatile handle for derivatization

into complex heterocycles. This guide details the high-fidelity synthesis, handling, and

medicinal application of this essential scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4]
[5][6][7][8]
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Property Specification

IUPAC Name (4-Aminophenyl)urea

Common Synonyms
4-Ureidoaniline; N-(4-Aminophenyl)urea; 1-

Amino-4-ureidobenzene

CAS Number 1008-02-2

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol

Physical State White to off-white crystalline solid

Melting Point 162–165 °C (dec.)[1]

Solubility
Soluble in DMSO, DMF, hot water; sparingly

soluble in ethanol.

pKa ~4.8 (aniline nitrogen), ~13-14 (urea protons)

Synthetic Methodologies
Producing high-purity (4-Amino-phenyl)-urea requires overcoming a specific challenge:

avoiding the formation of the symmetrical byproduct, 1,3-bis(4-aminophenyl)urea (carbanilide

derivative).

A. The "High-Fidelity" Route: Nitro-Reduction
Recommended for research scale (1g – 100g) where purity >98% is required.

This two-step approach eliminates the risk of over-reaction by using 4-nitroaniline as the

starting material. The nitro group is inert to cyanate, ensuring exclusive mono-urea formation.

Step 1: Synthesis of 4-Nitrophenylurea

Dissolution: Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid/water (1:2 v/v) at 35°C.

Carbamoylation: Add Sodium Cyanate (NaOCN, 1.2 eq) dissolved in warm water dropwise

over 30 minutes.
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Reaction: The mixture forms a thick suspension. Stir at 55°C for 1 hour.

Workup: Cool to 0°C. Filter the precipitate (4-nitrophenylurea). Wash with cold water to

remove unreacted cyanate. Dry in vacuo.

Step 2: Reduction to (4-Amino-phenyl)-urea

Catalyst Preparation: Suspend 4-nitrophenylurea in Methanol (MeOH). Add 10 wt% Pd/C

catalyst (50% water wet).

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Recrystallize from water/ethanol to yield white needles.

B. The "Direct-Selective" Route: pH-Controlled Diamine
Recommended for industrial cost-efficiency, provided strict pH control is maintained.

Reacting p-phenylenediamine directly with cyanate is faster but risks di-substitution.

Mechanism: One amine is protonated (protected) using 1 equivalent of HCl, leaving the other

free to react with the cyanate.

Critical Parameter: pH must be maintained between 3.5 and 4.5 to favor the mono-cation

species.

Visualization: Synthesis & Pharmacophore Logic
Diagram 1: Synthetic Pathways
The following flowchart illustrates the two primary routes, highlighting the "High-Fidelity" path

for research applications.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1268273/docs?utm_src=pdf-body#technical-whitepaper-4-amino-phenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Nitroaniline
(Starting Material)

4-Nitrophenylurea
(Intermediate)

1. NaOCN, AcOH
(Selective)

p-Phenylenediamine
(Alternative Start)

(4-Amino-phenyl)-urea
(Target Scaffold)

NaOCN, HCl (1 eq)
(pH Controlled)

1,3-bis(4-aminophenyl)urea
(Impurity)

Excess NaOCN
(Side Reaction)

2. H2, Pd/C
(Reduction)

Click to download full resolution via product page

Caption: Comparative synthetic routes. The Nitro-reduction pathway (top) avoids the

symmetrical impurity common in the direct diamine route.

Diagram 2: The Kinase Pharmacophore (Type II Inhibition)
This diagram details why this scaffold is a "privileged structure" in oncology.
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Caption: Mechanism of Action. The urea motif forms a "bidentate anchor" with the kinase

Glu/Asp residues, stabilizing the inactive conformation.

Medicinal Chemistry Applications
The "Diarylurea" Class
(4-Amino-phenyl)-urea is the precursor to the Diarylurea class of kinase inhibitors. In these

drugs, the free amine is coupled with an aryl isocyanate or an activated carboxylic acid to

create a "Linker-Scaffold-Tail" architecture.

Sorafenib (Nexavar): The first oral multikinase inhibitor. The urea acts as a bridge between a

halo-phenyl ring and a picolinamide ring.

Design Rationale: The urea group forces the kinase into the inactive "DFG-out" conformation

(Type II inhibition), offering high selectivity compared to Type I inhibitors that bind the active

form.

Derivatization Protocol (General)
To convert (4-Amino-phenyl)-urea into a kinase inhibitor candidate:

Dissolve: 1.0 eq of (4-Amino-phenyl)-urea in dry DMF.

Add Electrophile: Add 1.0 eq of an Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).

Reaction: Stir at RT for 2–4 hours. The product (a symmetrical or asymmetrical diarylurea)

will often precipitate upon adding water.

Safety & Handling (MSDS Summary)
GHS Classification: Warning.[2]

Hazards:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]
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Storage: Store under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation

(browning) over time upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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